

Besifovir dosing protocol L-carnitine supplementation

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Besifovir Dosing and L-Carnitine Protocol

The standard clinical dosing regimen for **Besifovir** is as follows:

- **Besifovir dipivoxil maleate: 150 mg, once daily [1].**
- **L-carnitine (as supplementation): 660 mg, once daily [1].**

This combination is administered orally, and the co-administration of L-carnitine is **mandatory** to counteract the carnitine depletion caused by BSV, which affects almost all patients [2] [3].

Efficacy and Safety Data Summary

Long-term clinical trials over 144 weeks demonstrate that BSV provides potent viral suppression and has a favorable safety profile concerning renal function and bone density.

The table below summarizes key efficacy and safety outcomes from long-term extension studies:

Outcome Measure	BSV-BSV (144 weeks)	TDF → BSV (48 wks TDF + 96 wks BSV)	References
Virologic Response (HBV DNA < 69 IU/mL)	87.7%	92.1%	[1]
Virologic Response (HBV DNA < 20 IU/mL)	80.3%	85.5%	[1]
Renal Function (eGFR)	Well-preserved	Improved after switching from TDF	[1]
Bone Mineral Density (BMD)	Well-preserved	Improved after switching from TDF	[1]
Drug-Resistant Mutations	None reported	None reported	[1]

Additional real-world studies confirm BSV's efficacy and safety. A 2025 study reported that switching from TDF to BSV for 48 weeks led to **100% virologic response** in the BSV group, with no antiviral resistance observed. Furthermore, patients switching to BSV showed a significant improvement in estimated glomerular filtration rate (eGFR) and increased hip and spine bone density compared to those remaining on TDF [4].

Detailed Experimental Protocol for Clinical Trials

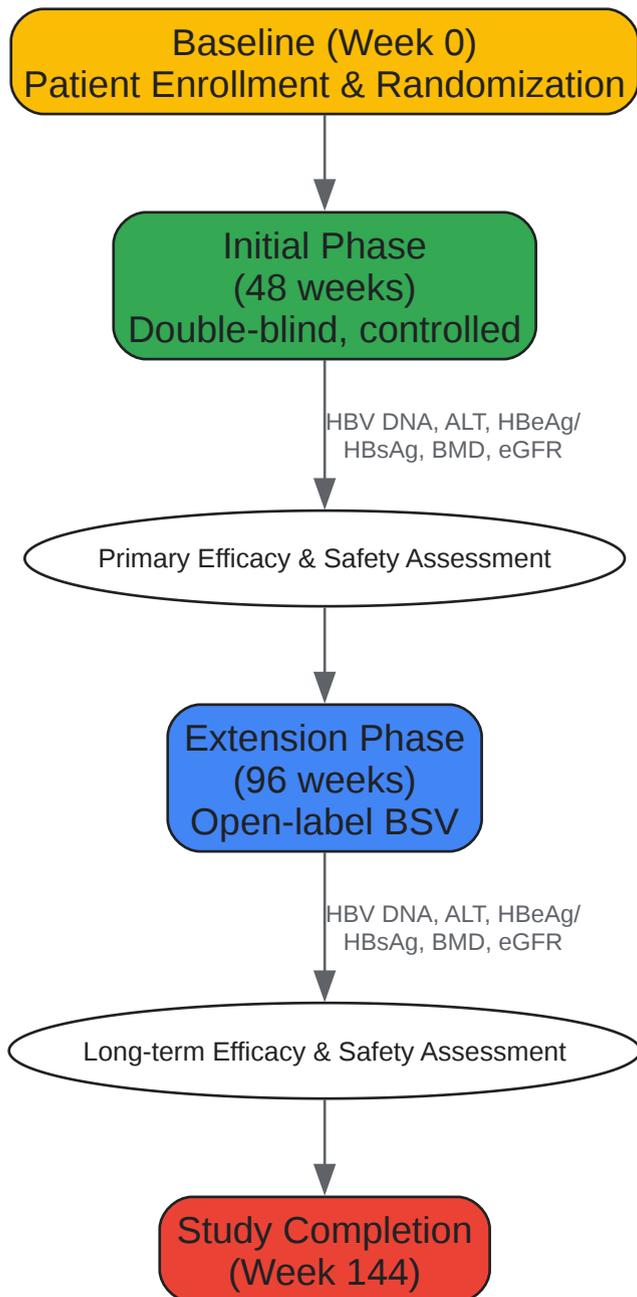
For researchers designing clinical trials, the following methodology outlines the core elements of a BSV protocol.

1. Study Population (Key Inclusion/Exclusion Criteria)

- Inclusion:** Adult patients (e.g., ≥20 years) with chronic HBsAg positivity (>6 months), elevated HBV DNA levels (e.g., >17,241 IU/mL for HBeAg-positive; >1,724 IU/mL for HBeAg-negative), and compensated liver disease [1].
- Exclusion:** Typically includes concurrent other liver diseases (e.g., hepatitis C, D), HIV co-infection, history of hepatic decompensation, hepatocellular carcinoma (HCC), significant renal impairment, or use of other nephrotoxic drugs [3] [1].

2. Efficacy and Safety Laboratory Assessments

The schedule and methods for data collection are critical for consistency. The following workflow visualizes the key assessment points in a long-term trial design:



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- **Virologic Response:**

- **Primary Endpoint:** Proportion of patients with virologic response (HBV DNA < 69 IU/mL) at week 48 and 144 [1].
- **Method:** HBV DNA quantification using a sensitive PCR-based assay (e.g., COBAS AmpliPrep/TaqMan, lower limit of detection 20 IU/mL) [1].
- **Frequency:** Collected at 12-week intervals [1].
- **Biochemical and Serologic Response:**
 - **Parameters:** Alanine aminotransferase (ALT) normalization, HBeAg seroconversion, HBsAg loss/seroconversion [1].
 - **Frequency:** Assessed at regular intervals (e.g., every 12-24 weeks).
- **Safety Monitoring:**
 - **Renal Function:** Serum creatinine and estimated glomerular filtration rate (eGFR) [1].
 - **Bone Health:** Bone mineral density (BMD) measured by DEXA scan at hip and spine [1].
 - **Carnitine Levels:** Plasma carnitine levels can be monitored.
 - **General Safety:** Adverse event recording, physical examinations, standard hematology, and chemistry panels.
 - **Frequency:** eGFR and standard labs at 12-week intervals; BMD annually or at key timepoints (e.g., baseline, week 48, week 144) [1].

3. Data Analysis Plan

- **Primary Analysis Sets:** Use both Full Analysis Set (FAS) for intent-to-treat analysis and Per-Protocol Set (PPS) [1].
- **Statistical Testing:** Employ independent t-tests, Wilcoxon rank-sum tests for continuous variables, and chi-square or Fisher's exact tests for categorical variables to compare outcomes between groups [1].

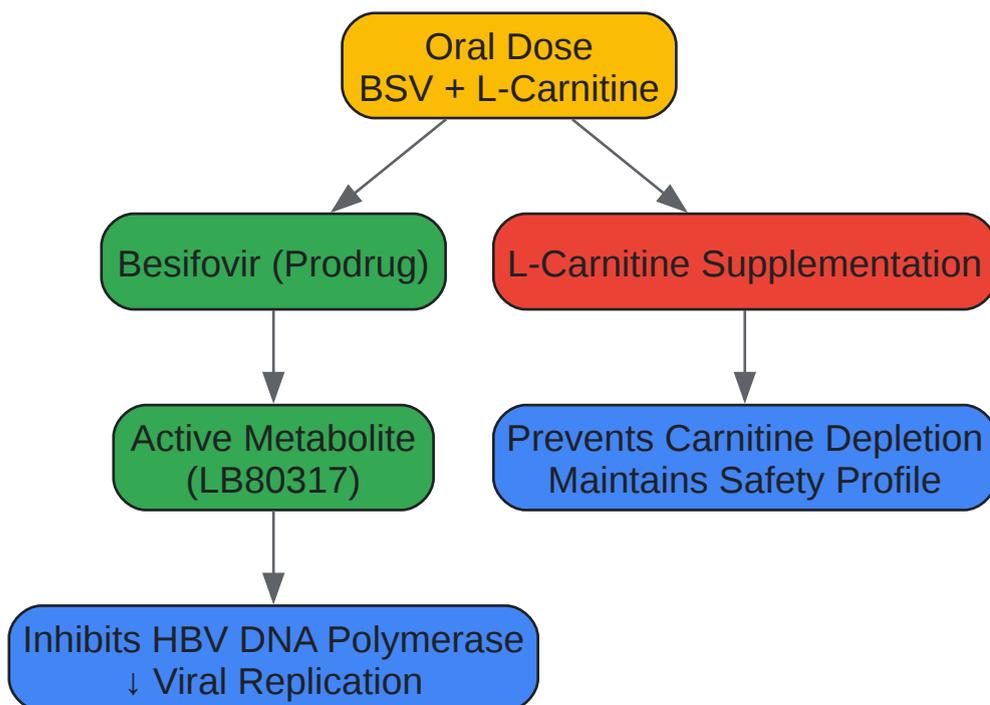
Mechanism of Action and L-Carnitine Necessity

The requirement for L-carnitine co-administration is rooted in the distinct pharmacokinetics of BSV.

- **BSV as a Prodrug:** **Besifovir** is an oral acyclic nucleotide phosphonate prodrug. It is rapidly absorbed and converted in the body to its active metabolite, LB80317, which is a nucleotide analogue of guanosine monophosphate. This active form inhibits HBV DNA polymerase, thereby suppressing viral replication [2] [5].
- **Carnitine Depletion Mechanism:** The **besifovir** molecule structure leads to a reduction in serum L-carnitine levels, a compound essential for fatty acid metabolism and energy production [2] [3]. This

depletion is the most common adverse effect, necessitating supplementation to prevent potential secondary effects like muscle spasms or metabolic issues [3].

- **L-Carnitine's Role:** Supplementation with 660 mg L-carnitine daily prevents deficiency and is integral to the drug's safety profile [1].



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Conclusion for Clinical Application

Besifovir dipivoxil maleate establishes itself as a first-line treatment for CHB with a well-defined protocol. Its efficacy is non-inferior to tenofovir disoproxil fumarate (TDF), and its superior bone and renal safety profile makes it particularly suitable for long-term management [4] [1]. The mandatory co-administration of L-carnitine is a critical and distinguishing feature of this regimen, ensuring its overall safety and tolerability.

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